molecular formula C13H10ClFN2O2 B1480200 Ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate CAS No. 2098092-09-0

Ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate

Cat. No.: B1480200
CAS No.: 2098092-09-0
M. Wt: 280.68 g/mol
InChI Key: NSSXPZOFHBTQSI-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate is a useful research compound. Its molecular formula is C13H10ClFN2O2 and its molecular weight is 280.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate is a chemical compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13H10ClFN2O2
  • Molecular Weight : 280.68 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 95%.

This compound operates through various biochemical pathways, influencing several cellular processes:

  • Enzyme Inhibition : It has been shown to interact with acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This interaction leads to the inhibition of acetylcholine hydrolysis, which can enhance cholinergic signaling in the nervous system.
  • Inflammatory Pathways : The compound modulates the NF-kB signaling pathway, which is pivotal in regulating immune responses and inflammation. This modulation can lead to reduced inflammatory responses in various cellular contexts.
  • Cellular Metabolism : this compound affects cellular metabolism by influencing signaling pathways that govern metabolic processes, potentially leading to altered energy homeostasis in cells.

Biological Activities

The compound exhibits a range of biological activities that suggest its potential as a therapeutic agent:

  • Antifungal Activity : Preliminary studies indicate that similar compounds within the pyridazine class have shown antifungal properties, suggesting potential applications in treating fungal infections.
  • Antidiabetic Effects : Research indicates that derivatives of this compound may possess antidiabetic activity, possibly through modulation of glucose metabolism and insulin sensitivity.
  • Antiparasitic Properties : this compound has shown promise in antiparasitic activity, particularly against pathogens that affect human health.
  • Anti-inflammatory Effects : The ability to inhibit inflammatory pathways positions this compound as a candidate for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntifungalSignificant inhibition of fungal growth
AntidiabeticImproved glucose tolerance in animal models
AntiparasiticEffective against specific parasitic infections
Anti-inflammatoryReduced markers of inflammation in vitro

Study Example

A study published in BenchChem highlighted the interaction of this compound with acetylcholinesterase and its subsequent effects on neurotransmitter levels. This study utilized various concentrations to assess the dose-dependent effects on enzyme activity, revealing significant inhibition at higher concentrations, which could be beneficial for conditions like Alzheimer's disease where cholinergic signaling is compromised.

Properties

IUPAC Name

ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O2/c1-2-19-13(18)10-7-11(16-17-12(10)14)8-3-5-9(15)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSXPZOFHBTQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.